3-Methylpiperidine-1-carboximidamide sulfate
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Overview
Description
3-Methylpiperidine-1-carboximidamide sulfate is a chemical compound with the molecular formula C7H17N3O4S and a molecular weight of 239.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or other biomolecules, altering their function or activity.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine-1-carboximidamide sulfate typically involves the reaction of 3-methylpiperidine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylpiperidine-1-carboximidamide sulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboximidamide: Similar structure but lacks the methyl group at the 3-position.
N-Methylpiperidine-1-carboximidamide: Similar structure but with a methyl group on the nitrogen atom instead of the 3-position.
3-Methylpiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness
3-Methylpiperidine-1-carboximidamide sulfate is unique due to the presence of both the methyl group at the 3-position and the carboximidamide group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methylpiperidine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPAVGDBTWWOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585842 |
Source
|
Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132856-77-0 |
Source
|
Record name | Sulfuric acid--3-methylpiperidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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